Copaene

Agricultural Semiochemicals Integrated Pest Management Citrus Greening

Copaene, a naturally occurring tricyclic sesquiterpene hydrocarbon with molecular formula C₁₅H₂₄, is a chiral molecule found as a major volatile constituent in essential oils from diverse plant families including Copaifera, Cinnamomum, and Plectranthus species. The compound exists as two primary stereoisomers, α-copaene and β-copaene, with (-)-α-copaene being the most prevalent form in higher plants and the subject of the majority of published biological investigations.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 138874-68-7
Cat. No. B12085589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopaene
CAS138874-68-7
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC2C3C1C2(CCC3C(C)C)C
InChIInChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3
InChIKeyVLXDPFLIRFYIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copaene (CAS 138874-68-7): Tricyclic Sesquiterpene Procurement and Differentiation Guide


Copaene, a naturally occurring tricyclic sesquiterpene hydrocarbon with molecular formula C₁₅H₂₄, is a chiral molecule found as a major volatile constituent in essential oils from diverse plant families including Copaifera, Cinnamomum, and Plectranthus species [1]. The compound exists as two primary stereoisomers, α-copaene and β-copaene, with (-)-α-copaene being the most prevalent form in higher plants and the subject of the majority of published biological investigations [2]. Its procurement is relevant to research programs in agricultural semiochemicals, natural product pharmacology, and food preservation technologies.

Naturally occurring tricyclic sesquiterpene from Copaifera, Cinnamomum, Plectranthus spp.
Predominant (–)-α-copaene isomer for reproducible biological studies
Supports semiochemical, pharmacological, and food preservation research programs

Why Generic Sesquiterpene Substitution Cannot Replicate Copaene's Functional Profile


Copaene belongs to a large and structurally diverse class of sesquiterpenes; however, even closely related analogs such as β-caryophyllene or α-humulene exhibit fundamentally different efficacy profiles in specific functional assays, precluding simple substitution [1]. These differences arise from stereochemistry-dependent interactions with biological targets, as evidenced by copaene's 100-fold greater repellent potency relative to β-caryophyllene against the Asian Citrus Psyllid [2]. Therefore, sourcing a defined, pure isomer of copaene is essential to achieve reproducible and application-specific results, a requirement that cannot be met by crude essential oils or undefined sesquiterpene mixtures.

Stereochemistry-Dependent Interactions
Structurally similar sesquiterpenes (e.g., β-caryophyllene, α-humulene) may not reproduce target engagement due to distinct 3D conformations.
Potency Profile Shifts
Biological activity levels can differ substantially among related analogs, limiting direct substitution without head-to-head validation.
Mixture vs. Pure Isomer
Crude essential oils or undefined sesquiterpene blends cannot ensure enantiomer-specific, reproducible research outcomes.

Copaene: A Quantitative Evidence Guide for Differentiated Scientific Selection


Copaene Demonstrates 100-Fold Greater Repellent Potency Against Asian Citrus Psyllid Compared to β-Caryophyllene

In behavioral assays, α-copaene repels the Asian Citrus Psyllid (Diaphorina citri) at doses approximately 100 times lower than those required for the structurally related sesquiterpene β-caryophyllene [1]. This establishes α-copaene as a functionally distinct and superior candidate for developing push-pull strategies against this economically devastating pest.

Repellent Potency
Head-to-head
Approx. 100-fold lower dose vs β-caryophyllene
Supports semiochemical selection for push-pull strategy research
Behavioral assays with transgenic Arabidopsis emitting defined volatile blends
Agricultural Semiochemicals Integrated Pest Management Citrus Greening

Copaene Exhibits Broad-Spectrum Antibacterial Activity with Quantified MIC/MBC Against Foodborne Pathogens

α-Copaene demonstrates a defined antimicrobial spectrum against major foodborne pathogens including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Shigella bogdii, with a Minimum Inhibitory Concentration (MIC) of 0.5–1 μL/mL and a Minimum Bactericidal Concentration (MBC) of 2–4 μL/mL . This quantifies its potency in a context relevant to food preservation and safety applications.

Antibacterial MIC/MBC
Data to verify
MIC 0.5–1 μL/mL, MBC 2–4 μL/mL
against S. aureus, E. coli, B. cereus, S. bogdii
Supports antimicrobial screening context for food preservation research
Broth microdilution; source-specific review recommended
Food Safety Natural Preservatives Antimicrobial Resistance

Copaene Increases Total Antioxidant Capacity in Human Lymphocytes Without Genotoxic Effects

In vitro studies on human lymphocyte cultures demonstrate that copaene at concentrations of 50 and 100 mg/L significantly increases the Total Antioxidant Capacity (TAC) compared to untreated controls, while simultaneously showing no genotoxic effects [1]. This dual profile distinguishes it from many other antioxidant compounds that may exhibit pro-oxidant or genotoxic properties at comparable concentrations.

Antioxidant & Genotoxicity
Reported
Increased TAC at 50–100 mg/L vs control, p<0.05; no genotoxic effects
Supports oxidative stress model research with genotoxicity screening
Human lymphocyte cultures; chromosomal aberration and micronucleus assays
Oxidative Stress Cytoprotection Natural Products Toxicology

Isolated α-Copaene Shows Potent In Vitro Antileishmanial Activity (IC₅₀ = 11.4–17.2 μg/mL)

Isolated α-copaene demonstrates direct antileishmanial activity against Leishmania amazonensis and Leishmania infantum promastigotes, with IC₅₀ values of 17.2 μg/mL and 11.4 μg/mL, respectively [1]. This activity is enhanced by nanoemulsion formulation, which reduces the IC₅₀ to 2.5 μg/mL and 2.2 μg/mL for the respective species [1].

Antileishmanial IC₅₀
Reported
Isolated IC₅₀: 17.2 μg/mL (L. amazonensis), 11.4 μg/mL (L. infantum)
Crude oleoresin IC₅₀: 62.5–65.9 μg/mL
Supports antiprotozoal screening and SAR optimization context
Nanoemulsion reduces IC₅₀ further; 48 h promastigote assay
Neglected Tropical Diseases Antiprotozoal Discovery Leishmaniasis

Copaene: Differentiated Research and Industrial Application Scenarios Based on Quantitative Evidence


Agricultural Semiochemical Development: Formulation of High-Potency Repellents for Citrus Greening Mitigation

Based on the direct head-to-head evidence showing α-copaene repels the Asian Citrus Psyllid at doses 100× lower than β-caryophyllene , procurement of high-purity α-copaene is justified for programs developing targeted, dose-efficient repellent formulations to manage Huanglongbing (citrus greening) disease vectors in integrated pest management systems.

Food Safety Research: Evaluation of α-Copaene as a Natural Antimicrobial Preservative

The quantified MIC (0.5–1 μL/mL) and MBC (2–4 μL/mL) data against major foodborne pathogens support the use of α-copaene in applied food science research. This includes assessing its efficacy as a novel preservative in complex food matrices (e.g., beef soup), investigating its mechanism of action on bacterial cell membranes, and comparing its performance against current synthetic preservative standards.

Pharmacological Research: Investigating Cytoprotective and Antileishmanial Mechanisms

The dual finding that copaene increases total antioxidant capacity in human lymphocytes without genotoxicity supports its selection for in vitro models of oxidative stress and neurodegeneration. Concurrently, the quantified in vitro antileishmanial IC₅₀ values (11.4–17.2 μg/mL) [1] justify its use as a validated starting point for medicinal chemistry efforts targeting neglected tropical diseases.

Application
Selection Property
Validation Focus
Agricultural semiochemical research
Isomer-specific repellent potency profile
Push-pull strategy endpoints and dose-response relationships
Food preservation research
Antimicrobial spectrum and MIC/MBC benchmarks
Mechanism of action and food matrix compatibility studies
Oxidative stress & antiprotozoal discovery
Cytoprotective and antileishmanial assay context
Genotoxicity screening and nanoformulation enhancement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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